Xanthene

Descripción general

Descripción

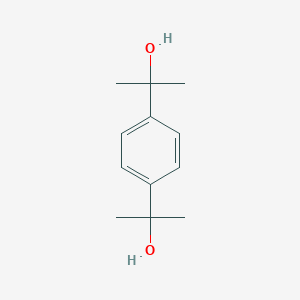

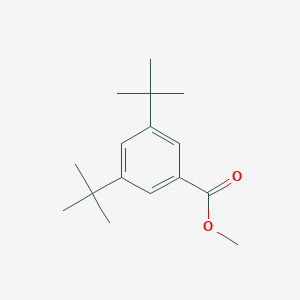

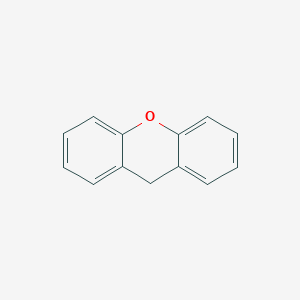

Xanthene (9H-xanthene, 10H-9-oxaanthracene) is an organic compound with the formula CH2[C6H4]2O . It is a yellow solid that is soluble in common organic solvents . Xanthene itself is an obscure compound, but many of its derivatives are useful dyes .

Synthesis Analysis

Xanthenes can be synthesized from simple starting materials or through modification of related structures . A recent development in the synthesis of xanthenes involves the use of dual catalysts on a single support, which improves reaction efficiency, yields, selectivity, and simplifies reaction conditions .

Molecular Structure Analysis

Xanthene has a unique scaffold with a 9H-Xanthen-9-one core structure . The presence of different substituents in position 9 strongly influences its physical and chemical properties .

Physical And Chemical Properties Analysis

Xanthene is a yellow solid that is soluble in common organic solvents . The presence of different substituents in position 9 strongly influences its physical and chemical properties .

Aplicaciones Científicas De Investigación

Fluorescent Materials for Biomolecule Visualization

9H-Xanthene derivatives are utilized as fluorescent materials due to their bright and stable fluorescent properties. They are particularly useful in the visualization of biomolecules, aiding in various biological and medical research applications such as tracking cellular processes and imaging specific proteins or nucleic acids within cells .

Laser Technology

Xanthenes have applications in laser technology, where they are used as laser dyes. These compounds can be designed to emit light at specific wavelengths, making them valuable for creating lasers with particular characteristics needed for scientific and medical equipment .

Organic Light-Emitting Devices (OLEDs)

Spiro[fluorene-9,9′-Xanthene] derivatives have been synthesized for use as hole-transporting materials in OLEDs. Their electronic properties make them suitable for enhancing the performance of these devices, which are used in displays and lighting systems .

Catalysis

Xanthene-based heterocycles have been explored for their catalytic properties. For example, they can be used in green synthesis processes to catalyze the formation of other organic compounds, contributing to more environmentally friendly chemical production methods .

Biological Activities

Many xanthone structures, including those with a 9H-xanthen-9-one scaffold, exhibit a range of biological activities. They have been studied for their potential antioxidant and anti-inflammatory effects, which could lead to medical applications such as drug development for treating various diseases .

Biosynthesis and Trafficking Studies

Research into the biosynthesis and trafficking of xanthones in plants, fungi, and lichens is ongoing. Understanding these mechanisms is crucial for exploiting xanthones in various applications, including pharmaceuticals and agrochemicals .

Mecanismo De Acción

Target of Action

9H-Xanthene, also known as Xanthene, is a compound that has shown promising biological activities .

Mode of Action

It has been found to counteract oxidative stress via nrf2 modulation in inflamed human macrophages . This suggests that 9H-Xanthene may interact with its targets by enhancing the Nrf2 translocation, which is a sign of intracellular cell response towards oxidative stress and inflammation .

Biochemical Pathways

The biosynthesis of 9H-Xanthene in plants involves the shikimate and the acetate pathways . These pathways originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3’,4,6-tetrahydroxybenzophenone, which is the central intermediate .

Pharmacokinetics

The molecular weight of 9h-xanthene is 1822179 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

The result of 9H-Xanthene’s action is the modulation of oxidative stress and inflammation in cells . This modulation can lead to a variety of pharmacological activities, including anti-inflammatory and antioxidant effects .

Action Environment

The action, efficacy, and stability of 9H-Xanthene can be influenced by various environmental factors. For instance, its melting point is 101 to 102 °C, and its boiling point is 310 to 312 °C . These physical properties may affect the compound’s stability and action in different environments.

Safety and Hazards

Direcciones Futuras

Xanthene-based functional dyes have diverse applications in life science and materials science . A current challenge is to develop new dyes with suitable physicochemical properties, including near-infrared (NIR) operation, for advanced biological applications such as medical diagnostics and molecular imaging . It is envisioned that the THQ modification tactic is a simple yet exceptional approach to upgrade the performance of conventional xanthene dyes .

Propiedades

IUPAC Name |

9H-xanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCOSYZMQJWQCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2OC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059070 | |

| Record name | 9H-Xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | Xanthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000847 [mmHg] | |

| Record name | Xanthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18694 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

9H-Xanthene | |

CAS RN |

92-83-1 | |

| Record name | Xanthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Xanthene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9H-Xanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A762Z8101Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of xanthene?

A1: The molecular formula of xanthene is C13H10O, and its molecular weight is 182.22 g/mol.

Q2: What are the key spectroscopic data points for characterizing xanthene derivatives?

A2: Characterization techniques often include:

- NMR Spectroscopy (1H and 13C): Provides information on the hydrogen and carbon environments within the molecule, crucial for confirming structure and substitutions. []

- IR Spectroscopy: Identifies functional groups present in the molecule, such as carbonyl (C=O) stretching frequencies in xanthene-1,8-dione derivatives. []

- Mass Spectrometry: Confirms the molecular weight and fragmentation patterns, aiding in structural elucidation. []

Q3: How does the incorporation of xanthene moieties into polymer chains affect solubility?

A3: Introducing xanthene units, often alongside sulfone groups, can significantly enhance the solubility of polymers like poly(arylene ether ketone sulfone)s (PEKS) in common organic solvents. This improvement is attributed to the bulky nature of xanthene disrupting polymer chain packing and increasing free volume. []

Q4: Are xanthene-containing polymers thermally stable?

A4: Yes, many xanthene-containing polymers, such as poly(ether ester)s and polyarylates, display excellent thermal stability. They often exhibit high glass transition temperatures (Tg) above 200 °C and maintain significant residual weight even at temperatures exceeding 600 °C under inert atmospheres. [, ]

Q5: How are xanthene dyes used as photocatalysts in polymerization reactions?

A5: Halogenated xanthene dyes, such as rose bengal and eosin Y, are employed as photocatalysts in Photoinduced Electron/Energy Transfer-Reversible Addition-Fragmentation chain Transfer (PET-RAFT) polymerization. The type and position of halogen substituents significantly influence the dye's photocatalytic activity, affecting oxygen tolerance and polymerization rate. []

Q6: What factors influence the photostability of xanthene dyes in catalytic systems?

A6: The stability of xanthene dye photocatalysts can be influenced by their environment. Studies indicate that homogeneous systems (e.g., in solution) generally display higher photostability compared to heterogeneous systems where the dyes are immobilized on surfaces like glass beads or polymer brushes. The presence of reagents and the specific immobilization strategy can also impact photobleaching rates. []

Q7: How is computational chemistry used to understand the properties of xanthene derivatives?

A7: Density Functional Theory (DFT) calculations are valuable for predicting molecular properties. For instance, DFT can be used to:

- Explain spectral shifts: DFT calculations can rationalize observed red-shifts in absorption and emission spectra of rhodamine dyes based on structural modifications like alkylation or esterification. []

- Predict ground-state geometry: In fluorescein derivatives, DFT calculations helped determine the dihedral angle between the xanthene and benzene rings, influencing fluorescence properties. []

Q8: How do structural modifications of rhodamine dyes impact their photostability?

A8: Research on rhodamine dyes revealed that:

- Increasing the size of alkyl substituents on the xanthene amino groups generally enhances photostability. []

- Forming rigid rings by connecting the N-linked alkyl groups on the xanthene core significantly reduces photostability. []

- Esterifying the carboxylic acid group (-COOH) on the benzene ring can improve photostability. []

Q9: How do substituents on xanthene-based probes impact their metal ion selectivity?

A9: Studies on rhodamine-based probes demonstrated that:

- Probes with less bulky substituents on the xanthene nitrogen atom exhibit selectivity towards Pb2+ ions, displaying chromogenic and fluorogenic "turn-on" responses. []

- Probes with two ethyl substituents on the xanthene nitrogen atoms display selectivity toward Hg2+ ions, exhibiting dual-mode spectral amplification. []

Q10: How does the presence of bulky groups on the xanthene core influence stability?

A10: Incorporating bulky groups at the C-3' and C-7' positions of the xanthene core is expected to enhance stability by providing steric protection to the central methine carbon, making it less susceptible to nucleophilic attack. This modification can also hinder stacking interactions, potentially further enhancing stability. []

Q11: What are some key applications of xanthene derivatives?

A11: Xanthene derivatives find applications in various fields:

- Fluorescent probes: Used for biomolecule visualization due to their fluorescent properties. [, , ]

- Dyes: Utilized in various coloring applications, including textiles and lasers. [, ]

- Photodynamic therapy: Some xanthene derivatives, like rose bengal, are explored for photodynamic therapy to treat diseases like psoriasis and eczema. [, ]

Q12: What are some common synthetic methods for preparing xanthene derivatives?

A12: Common synthetic approaches for xanthene derivatives include:

- Condensation reactions: Condensing 2-naphthol with aldehydes or a combination of aldehydes and dimedone in the presence of various catalysts, such as acids or Lewis acids. [, , ]

- Cycloaddition reactions: Utilizing cycloaddition reactions, like the Diels-Alder reaction, to construct the xanthene ring system. []

- Click Chemistry: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed for incorporating xanthene dyes into oligonucleotide probes. []

Q13: What are some advantages of using magnetic nanocatalysts in xanthene synthesis?

A13: Magnetic nanocatalysts, like cobalt ferrite and aluminum-doped cobalt ferrite, are gaining popularity in xanthene synthesis due to advantages like:

- Easy separation: The magnetic properties allow for straightforward separation from the reaction mixture using an external magnet. []

- Recyclability: These catalysts can often be recovered and reused in multiple reaction cycles, improving process economics and sustainability. []

Q14: How do xanthene[n]arenes differ from other macrocycles?

A14: Xanthene[n]arenes are distinct from typical macrocycles due to their inherently rigid bowl-shaped structure arising from alkyl groups attached to the linking methylene units. This conformationally restricted shape makes them suitable building blocks for cavitands and facilitates self-assembly into molecular capsules via noncovalent interactions. []

Q15: What biological activities have been reported for xanthene derivatives?

A15: Xanthene derivatives have shown a variety of biological activities, including:

- Antibacterial activity: Some xanthene-containing polymers have demonstrated antibacterial properties, potentially making them suitable for biomedical applications. []

- Antioxidant activity: Certain xanthene derivatives have exhibited antioxidant properties. []

- Acetylcholinesterase inhibition: Some xanthene derivatives have shown inhibitory effects against acetylcholinesterase and butyrylcholinesterase, enzymes relevant in neurodegenerative diseases like Alzheimer's disease. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Methylamino)methyl]benzoic acid](/img/structure/B181655.png)